5-Bromo-imidazo[1,2-a]pyridine-3-carboxylic acid ethyl ester is a heterocyclic compound characterized by a fused bicyclic structure that includes an imidazole ring and a pyridine ring. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of new therapeutic agents targeting infectious diseases such as tuberculosis. Its structure features a bromine atom at the 5-position and an ethyl ester group at the 3-position, which contributes to its unique chemical properties and biological activities.
The compound is classified under heterocyclic compounds due to its ring structures and is recognized for its role in drug discovery. It is listed in various chemical databases, including PubChem and BenchChem, where detailed information about its molecular structure, synthesis methods, and biological activities can be found .
The synthesis of 5-Bromo-imidazo[1,2-a]pyridine-3-carboxylic acid ethyl ester can be achieved through several methods. A common approach involves the reaction of α-bromoketones with 2-aminopyridines. This reaction typically proceeds via a one-pot tandem cyclization and bromination process. The reaction conditions often include the use of solvents such as ethyl acetate and oxidants like tert-butyl hydroperoxide to facilitate the formation of the imidazo[1,2-a]pyridine core followed by bromination .
In an industrial context, optimizing reaction conditions to maximize yield and purity is crucial. Techniques such as continuous flow reactors may be employed to enhance scalability and efficiency in production. Advanced purification methods are also utilized to ensure high-quality output suitable for research and development purposes.
The molecular formula of 5-Bromo-imidazo[1,2-a]pyridine-3-carboxylic acid ethyl ester is C10H9BrN2O2. The compound features a bromine atom at the 5-position of the imidazo ring, contributing to its reactivity and potential biological activity. The structural representation includes:
The InChI key for this compound is BCJXPEXPYCDXGH-UHFFFAOYSA-N, which provides a unique identifier for chemical information databases .
5-Bromo-imidazo[1,2-a]pyridine-3-carboxylic acid ethyl ester can undergo various chemical reactions due to its functional groups. Key reactions include:
These reactions are significant for modifying the compound to enhance its pharmacological properties or to develop new compounds with targeted activities .
The mechanism of action for compounds like 5-Bromo-imidazo[1,2-a]pyridine-3-carboxylic acid ethyl ester often involves interaction with specific biological targets within pathogens. For instance, studies have indicated that imidazo[1,2-a]pyridine analogues exhibit significant activity against multidrug-resistant strains of Mycobacterium tuberculosis. The proposed mechanism includes inhibition of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival.
Research has shown promising minimum inhibitory concentrations (MIC) ranging from 0.03 to 5.0 μM against various strains of tuberculosis, indicating potent antibacterial activity . These findings highlight the potential of this compound class in developing new anti-tuberculosis therapies.
The physical properties of 5-Bromo-imidazo[1,2-a]pyridine-3-carboxylic acid ethyl ester include:
Chemical properties include reactivity due to the presence of functional groups that allow for various chemical transformations necessary for medicinal chemistry applications .
5-Bromo-imidazo[1,2-a]pyridine-3-carboxylic acid ethyl ester has several applications in scientific research:
The synthesis of the imidazo[1,2-a]pyridine core employs cyclocondensation strategies, with recent innovations focusing on electrophilic activation. A key approach involves N-protected 2-aminomethylpyridines reacting with nitroalkanes in polyphosphoric acid (PPA) doped with phosphorous acid (H₃PO₃). This system generates electrophilic phosphorylated nitronates that undergo cyclization at 160°C, achieving yields up to 77% [10]. Alternative routes use 2-picolylamines and activated esters (e.g., ethyl acetoacetate) under basic conditions to form the core before bromination [4] [7].
Table 1: Optimization of PPA/H₃PO₃ Cyclization
PPA Concentration | H₃PO₃ Ratio | Temperature (°C) | Yield (%) |
---|---|---|---|
87% | 0.5 g/mmol | 160 | 77 |
85% | - | 130 | 13 |
80% | - | 140 | 6 |
Ethyl esterification is typically achieved early in the synthesis to avoid side reactions. Potassium carbonate in acetonitrile facilitates ester formation from carboxylic acid precursors, with yields >90% [4]. Bromination employs N-bromosuccinimide (NBS) in dichloromethane or acetic acid. Critical optimizations include:
Regioselectivity at the 5-position is complicated by the electron density distribution in the imidazo[1,2-a]pyridine ring. The 5-position’s nucleophilic character allows selective electrophilic substitution, but competing reactions at C-3 or C-8 occur if:
Table 2: Bromination Isomer Distribution
Brominating Agent | Solvent | 5-Bromo Isomer (%) | Other Isomers (%) |
---|---|---|---|
NBS | DCM | 85 | 15 |
Br₂/AcOH | Acetic acid | 72 | 28 |
Recent protocols emphasize solvent recycling and catalyst reduction. Key advances include:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7